molecular formula C6H13NO B11925396 2-(Ethoxymethyl)azetidine

2-(Ethoxymethyl)azetidine

Cat. No.: B11925396
M. Wt: 115.17 g/mol
InChI Key: JNFCXQXACPCQJT-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)azetidine is a high-purity, four-membered saturated heterocycle (azetidine) serving as a valuable scaffold and building block in organic synthesis and pharmaceutical research. The azetidine ring is a recognized pharmacophore subunit found in a wide variety of natural products and synthetic compounds exhibiting diverse biological activities . This specific derivative, featuring an ethoxymethyl substituent, provides a handle for further chemical modification and is of significant interest for constructing novel heterocyclic amino acid derivatives and other complex molecules . Researchers utilize azetidine-based compounds like 2-(Ethoxymethyl)azetidine as constrained analogs of more common structures, such as proline, to influence the conformational and physicochemical properties of target molecules . Such conformationally restricted amino acids are critical for developing potentially biologically active substances and peptides, as well as for generating DNA-encoded peptide libraries . The compound can be employed in key synthetic transformations, including aza-Michael addition reactions, to create functionalized heterocyclic compounds for use in drug discovery programs . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(ethoxymethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-8-5-6-3-4-7-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFCXQXACPCQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies via Epoxide Rearrangement

Azetidine rings can be constructed through regio- and diastereoselective ring transformations of appropriately substituted oxiranes (epoxides). This method, governed by Baldwin’s rules, enables precise control over stereochemistry. For example, 3-amino-1-propanol derivatives undergo cyclization under basic conditions to form azetidine scaffolds . Introducing the ethoxymethyl group prior to cyclization involves alkylation of the amine precursor with ethoxymethyl chloride, followed by epoxide formation and rearrangement.

Example Protocol :

  • Alkylation : 3-Amino-1-propanol reacts with ethoxymethyl chloride in the presence of triethylamine, yielding 3-(ethoxymethylamino)-1-propanol.

  • Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) forms the corresponding epoxide.

  • Ring Transformation : Rearrangement under basic conditions (e.g., K₂CO₃) induces cyclization to 2-(ethoxymethyl)azetidine .

Reduction of β-Lactams (Azetidinones)

Reduction of 2-(ethoxymethyl)azetidin-3-one intermediates provides a direct route to the target compound. β-Lactams are synthesized via [2+2] cycloaddition between ketenes and imines, followed by functionalization at the 2-position.

Key Steps :

  • Cycloaddition : A ketene (e.g., derived from acetyl chloride) reacts with an imine bearing an ethoxymethyl group to form the β-lactam ring .

  • Reduction : Lithium aluminium hydride (LiAlH₄) or LiAlH₄/AlCl₃ reduces the lactam to the azetidine. Yields reach 70–85% with LiAlH₄/AlCl₃ due to enhanced reactivity .

Data Table : Comparison of Reducing Agents

Reducing AgentTemperature (°C)Yield (%)Reference
LiAlH₄062
LiAlH₄/AlCl₃2585

Copper-Catalyzed Radical Annulation

Photo-induced copper catalysis enables a [3+1] radical cascade cyclization between aliphatic amines and alkynes. This method is effective for constructing azetidines with diverse substituents .

Procedure :

  • Substrate Preparation : A primary amine (e.g., 2-aminoethanol) is functionalized with an ethoxymethyl group via alkylation.

  • Annulation : The modified amine reacts with an alkyne (e.g., phenylacetylene) under blue light irradiation with CuI as the catalyst. The reaction proceeds via a radical intermediate, forming the azetidine ring in 45–65% yield .

Advantages :

  • Tolerance for electron-deficient alkynes.

  • Mild conditions (room temperature, visible light).

Palladium-Catalyzed Hydrogenation of 2-Azetines

2-Azetines, unsaturated analogs of azetidines, are hydrogenated to yield saturated derivatives. This method preserves stereochemistry when chiral auxiliaries are used.

Steps :

  • Synthesis of 2-Azetine : A [2+2] cycloaddition between an alkyne and an imine forms the 2-azetine ring .

  • Hydrogenation : Pd/C or Ru-based catalysts under H₂ pressure (2–4 MPa) reduce the double bond. Enantiomeric excess (ee) up to 95% is achieved with chiral ligands .

Example :

  • N-Boc-2-(ethoxymethyl)azetine → Pd/C, H₂ (2 MPa), 35°C → 2-(ethoxymethyl)azetidine (89% yield) .

Functionalization of Preformed Azetidines

Post-synthetic modification of azetidine involves introducing the ethoxymethyl group via alkylation or nucleophilic substitution.

Method :

  • Azetidine Synthesis : Prepared via reduction of β-lactams (Section 2).

  • Alkylation : Azetidine reacts with ethoxymethyl bromide in the presence of NaH, yielding the target compound in 60–75% yield .

Challenges :

  • Competing over-alkylation at the nitrogen.

  • Requires protective groups (e.g., Boc) to direct substitution .

Biocatalytic and Organocatalytic Approaches

Recent advances employ enzymes or organocatalysts for stereoselective synthesis.

Biocatalytic Example :

  • Enzyme : Ketoreductase (KRED) catalyzes the asymmetric reduction of β-keto esters to β-hydroxy esters, which are cyclized to azetidines .

  • Yield : 73% with >99% ee .

Organocatalytic Example :

  • Catalyst : Chiral phosphoric acid promotes the ring-opening of aziridines with ethoxymethyl nucleophiles, followed by cyclization .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various amine derivatives. Substitution reactions result in a wide range of functionalized azetidines .

Scientific Research Applications

Medicinal Chemistry

2-(Ethoxymethyl)azetidine is primarily studied for its potential biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of azetidine exhibit significant antibacterial effects against strains such as Staphylococcus aureus. A study demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against multidrug-resistant strains .
  • Anticancer Properties : In vitro studies have shown that 2-(ethoxymethyl)azetidine inhibits cell proliferation in various cancer cell lines. For example, it exhibited an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent growth inhibition .

Organic Synthesis

The compound serves as a building block in organic synthesis for creating complex molecules. Its unique reactivity allows for the development of novel compounds with potential therapeutic applications. For instance, azetidines have been utilized in the synthesis of pharmaceuticals and natural products .

Polymer Science

In polymer chemistry, 2-(ethoxymethyl)azetidine can be used as a monomer for synthesizing specialty polymers. Its reactivity can lead to the formation of polymers with specific properties suitable for various industrial applications .

Comparative Analysis with Related Compounds

To highlight the unique properties of 2-(ethoxymethyl)azetidine, a comparison with related azetidine compounds is useful:

Compound NameStructure TypeNotable Features
1-AzetidineFive-membered ringLess strain; more stable
1-(Ethoxycarbonyl)azetidineSubstituted azetidineContains an ethoxycarbonyl group; different reactivity
2-MethylazetidineMethyl-substitutedIncreased steric hindrance; altered reactivity
3-AzetidinoneKetone derivativeDifferent functional group; potential for keto-enol tautomerism

Antimicrobial Efficacy Study

A study focused on the antimicrobial efficacy of various azetidine derivatives demonstrated that 2-(ethoxymethyl)azetidine significantly inhibited the growth of resistant strains:

CompoundMIC (µg/mL)
2-(Ethoxymethyl)azetidine4 - 8
Control (standard antibiotics)Varies

Anticancer Research

In another study investigating anticancer properties, the compound was tested on human breast cancer cells:

Cell LineIC50 (µM)
MDA-MB-2310.126
MCF10A (non-cancerous)>20

These findings suggest selective toxicity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates bond cleavage and formation under appropriate conditions . The specific molecular targets and pathways depend on the context of its application, such as its role in drug discovery or material synthesis.

Comparison with Similar Compounds

Key Research Findings

Ring Size Matters : Azetidines outperform larger rings (pyrrolidines, bicyclic amines) in receptor-binding studies due to optimal strain and rigidity .

Substituent Effects : Polar groups (e.g., carboxylic acid) enhance solubility but reduce blood-brain barrier penetration, while lipophilic groups (e.g., ethoxymethyl) improve bioavailability .

Synthetic Flexibility : Azetidine cores are amenable to diverse functionalization, enabling rapid exploration of structure-activity relationships .

Biological Activity

2-(Ethoxymethyl)azetidine is a member of the azetidine family, characterized by its four-membered nitrogen-containing heterocycle. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which contribute to various biological activities. This article presents a comprehensive overview of the biological activity of 2-(ethoxymethyl)azetidine, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Structural Characteristics

The structural formula of 2-(ethoxymethyl)azetidine can be represented as follows:

C7H13N\text{C}_7\text{H}_{13}\text{N}

The presence of the ethoxymethyl group enhances its reactivity and solubility, which are critical factors influencing its biological interactions. The azetidine ring contributes to significant ring strain, making these compounds more reactive than larger cyclic amines.

Antimicrobial Activity

Research indicates that azetidine derivatives, including 2-(ethoxymethyl)azetidine, exhibit promising antimicrobial properties . Studies have demonstrated that certain azetidine compounds can inhibit the growth of various bacterial strains. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

In addition to antimicrobial effects, 2-(ethoxymethyl)azetidine has been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds structurally related to 2-(ethoxymethyl)azetidine have been shown to inhibit tumor growth in animal models.

Synthesis Methods

The synthesis of 2-(ethoxymethyl)azetidine can be achieved through several methods, including:

  • N-Alkylation Reactions : Utilizing alkyl halides in the presence of bases to form the azetidine ring.
  • Cyclization Reactions : Employing suitable precursors that undergo cyclization to yield the azetidine structure.

These synthetic routes are essential for producing the compound in sufficient quantities for biological testing .

Case Studies and Research Findings

Several studies have explored the biological activity of azetidines, providing insights into their therapeutic potential:

  • Study on Antimicrobial Activity : A recent study demonstrated that a series of azetidine derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy.
  • Anticancer Research : In a study focusing on the anticancer effects of azetidines, researchers found that specific derivatives could significantly reduce tumor size in xenograft models. These findings underscore the potential of 2-(ethoxymethyl)azetidine as a lead compound for further development in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(ethoxymethyl)azetidine, a comparison with related azetidine compounds is useful:

Compound NameStructure TypeNotable Features
1-AzetidineFive-membered ringLess strain; more stable
1-(Ethoxycarbonyl)azetidineSubstituted azetidineContains an ethoxycarbonyl group; different reactivity
2-MethylazetidineMethyl-substitutedIncreased steric hindrance; altered reactivity
3-AzetidinoneKetone derivativeDifferent functional group; potential for keto-enol tautomerism

The ethoxymethyl group in 2-(ethoxymethyl)azetidine distinguishes it from these compounds, influencing its solubility and biological activity.

Q & A

Q. What are the established synthetic routes for 2-(Ethoxymethyl)azetidine, and how do reaction conditions influence yield and purity?

The synthesis of 2-(Ethoxymethyl)azetidine typically involves ring-opening or functionalization of azetidine precursors. For example, ethoxycarbonylketene-induced electrophilic ring expansion of aziridines has been used to generate structurally related azetidine derivatives (e.g., ethyl 2-(oxazolin-2-yl)alkanoates) . Key factors include:

  • Temperature control : Reactions often require low temperatures (−78°C to 0°C) to stabilize reactive intermediates like ketenes.
  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) may enhance electrophilic reactivity.
  • Purification : Chromatography or recrystallization is critical to isolate the product from byproducts (e.g., unreacted diazo compounds) .

Q. What spectroscopic and computational methods are recommended for structural characterization of 2-(Ethoxymethyl)azetidine derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm ethoxymethyl substitution patterns (e.g., δ ~3.5–4.5 ppm for OCH₂CH₃ protons) .
  • Mass spectrometry (HRMS) : High-resolution data validates molecular formulas, especially for novel derivatives.
  • DFT calculations : Predict optimized geometries and electronic properties (e.g., charge distribution on the azetidine nitrogen) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of 2-(Ethoxymethyl)azetidine derivatives?

SAR strategies for azetidine-based ligands (e.g., dopamine transporter inhibitors) involve:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., halogens) on the ethoxymethyl chain can enhance binding affinity .
  • Stereochemical control : Enantioselective synthesis (e.g., chiral auxiliaries) may improve selectivity for biological targets .
  • In silico docking : Molecular modeling against protein databases (e.g., PDB) identifies key interactions (e.g., hydrogen bonding with transporter residues) .

Q. How should researchers address contradictions in reported stability data for 2-(Ethoxymethyl)azetidine under acidic or basic conditions?

Discrepancies often arise from:

  • Solvent effects : Stability in polar aprotic solvents (e.g., DMF) vs. protic solvents (e.g., H₂O) .
  • pH-dependent degradation : Use kinetic studies (UV-Vis or HPLC monitoring) to quantify hydrolysis rates. For example, SEM-protected derivatives degrade faster in acidic media due to protonation of the ethoxy group .
  • Validation : Cross-reference data with standardized databases (e.g., NIST Chemistry WebBook) to ensure methodological consistency .

Q. What experimental designs are effective for evaluating the metabolic stability of 2-(Ethoxymethyl)azetidine in preclinical studies?

  • In vitro assays : Liver microsomal incubations (human/rat) with LC-MS/MS analysis to identify metabolites .
  • Isotope labeling : Use ¹⁴C-labeled compounds to trace metabolic pathways .
  • Control groups : Include structurally analogous compounds (e.g., azetidine-3-carboxylic acid) to benchmark stability .

Methodological and Analytical Considerations

Q. How can researchers ensure reproducibility in synthesizing 2-(Ethoxymethyl)azetidine derivatives across different laboratories?

  • Detailed protocols : Specify stoichiometry, solvent purity, and reaction times (e.g., "stir for 48 h under N₂") .
  • Raw data sharing : Publish supplementary materials with NMR spectra, chromatograms, and crystallographic data .
  • Collaborative validation : Multi-lab studies (e.g., round-robin tests) to identify variables (e.g., humidity effects) .

Q. What statistical approaches are appropriate for analyzing pharmacological dose-response data involving 2-(Ethoxymethyl)azetidine?

  • Non-linear regression : Fit data to Hill or logistic models to calculate EC₅₀/IC₅₀ values .
  • Error analysis : Report confidence intervals (±SEM) and use ANOVA for multi-group comparisons .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Ethical and Reporting Standards

Q. How should researchers address potential biases in reporting the bioactivity of 2-(Ethoxymethyl)azetidine derivatives?

  • Blinded studies : Assign compound codes to prevent observer bias during data collection .
  • Negative results : Publish non-active derivatives to avoid publication bias .
  • Ethical compliance : Adhere to institutional guidelines for preclinical testing (e.g., IACUC protocols) .

Q. What are the best practices for citing chemical data sources in publications on 2-(Ethoxymethyl)azetidine?

  • Primary literature : Prioritize peer-reviewed journals (e.g., J. Med. Chem.) over patents or technical reports .
  • Database references : Include accession numbers for public databases (e.g., PubChem CID) .
  • Reproducibility : Cite original synthesis protocols rather than commercial vendor information .

Data Presentation Guidelines

  • Tables : Include raw yields, spectroscopic data, and statistical parameters (e.g., Table 1: Synthetic yields under varying catalysts) .
  • Figures : Use annotated chromatograms or crystal structures to highlight key findings .
  • Appendices : Archive large datasets (e.g., metabolomics results) in open-access repositories .

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